2-(3-Pyridinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
2-(3-Pyridinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Brand Name:
Vulcanchem
CAS No.:
4639-67-2
VCID:
VC0375487
InChI:
InChI=1S/C15H13N3OS/c19-14-12-10-5-1-2-6-11(10)20-15(12)18-13(17-14)9-4-3-7-16-8-9/h3-4,7-8H,1-2,5-6H2,(H,17,18,19)
SMILES:
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CN=CC=C4
Molecular Formula:
C15H13N3OS
Molecular Weight:
283.4g/mol
2-(3-Pyridinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
CAS No.: 4639-67-2
Main Products
VCID: VC0375487
Molecular Formula: C15H13N3OS
Molecular Weight: 283.4g/mol
CAS No. | 4639-67-2 |
---|---|
Product Name | 2-(3-Pyridinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one |
Molecular Formula | C15H13N3OS |
Molecular Weight | 283.4g/mol |
IUPAC Name | 2-pyridin-3-yl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C15H13N3OS/c19-14-12-10-5-1-2-6-11(10)20-15(12)18-13(17-14)9-4-3-7-16-8-9/h3-4,7-8H,1-2,5-6H2,(H,17,18,19) |
Standard InChIKey | WFBRNDJQTKHBPG-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CN=CC=C4 |
Canonical SMILES | C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CN=CC=C4 |
PubChem Compound | 624915 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume